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Compound of Interest

Compound Name: Fgfr-IN-6

Cat. No.: B12415948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Infigratinib (BGJ398), a

potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, against the

different FGFR isoforms. The information presented is supported by experimental data to aid in

the evaluation of this compound for research and development purposes.

Selectivity Profile of Infigratinib (BGJ398)
Infigratinib (BGJ398) demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a

notably lower activity against FGFR4. This selectivity is crucial for applications where specific

FGFR isoforms are the primary targets. The half-maximal inhibitory concentrations (IC50) from

in-vitro kinase assays are summarized in the table below.

Target Kinase IC50 (nM)

FGFR1 0.9[1][2]

FGFR2 1.4[1][2]

FGFR3 1.0[1][2]

FGFR4 60[1][2]

Table 1: In-vitro inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.
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Experimental Protocols
The determination of the IC50 values for Infigratinib (BGJ398) is typically performed using a

radiometric kinase assay. This method measures the phosphorylation of a substrate by the

kinase in the presence of the inhibitor.

Radiometric Kinase Assay for FGFR Inhibition
Objective: To quantify the inhibitory activity of Infigratinib (BGJ398) against FGFR isoforms.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

Infigratinib (BGJ398)

ATP (γ-³²P)

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT,

5 mM β-glycerophosphate, 1 mg/mL BSA)

Substrate (e.g., Poly(Glu, Tyr) 4:1)

96-well filter plates

Phosphoric acid

Scintillation counter

Procedure:

Compound Dilution: Prepare a serial dilution of Infigratinib (BGJ398) in DMSO.

Reaction Mixture Preparation: In a 96-well plate, combine the recombinant FGFR kinase, the

substrate, and the kinase reaction buffer.

Inhibitor Addition: Add the diluted Infigratinib (BGJ398) or DMSO (as a control) to the

reaction mixture and incubate for a predefined period (e.g., 10-15 minutes) at room

temperature to allow for inhibitor binding.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (γ-³²P).

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding phosphoric acid.

Substrate Capture: Transfer the reaction mixture to a filter plate to capture the

phosphorylated substrate.

Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated

ATP (γ-³²P).

Quantification: Measure the radioactivity of the captured phosphorylated substrate using a

scintillation counter.

Data Analysis: Determine the percentage of inhibition for each concentration of Infigratinib

(BGJ398) and calculate the IC50 value by fitting the data to a dose-response curve.

FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of

various cellular processes, including proliferation, differentiation, migration, and survival.

Dysregulation of this pathway is implicated in numerous developmental disorders and cancers.

The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor

dimerization and autophosphorylation of the intracellular kinase domains. This activation

triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT

pathways.
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Caption: Canonical FGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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